molecular formula C20H24N4O B313448 N'~1~-{(E)-1-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-CYANOACETOHYDRAZIDE

N'~1~-{(E)-1-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-CYANOACETOHYDRAZIDE

Cat. No.: B313448
M. Wt: 336.4 g/mol
InChI Key: WDAYBKDUOVAGCN-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-cyanoacetohydrazide is a complex organic compound that belongs to the class of hydrazide-hydrazones This compound is characterized by its unique structure, which includes a pyrrole ring substituted with butyl and dimethyl groups, and a cyanoacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-cyanoacetohydrazide typically involves the condensation of 1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with cyanoacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-cyanoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism by which N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-cyanoacetohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone and cyano groups. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-cyanoacetohydrazide stands out due to its specific substitution pattern on the pyrrole ring and the presence of a cyano group

Properties

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(E)-[1-(4-butylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-cyanoacetamide

InChI

InChI=1S/C20H24N4O/c1-4-5-6-17-7-9-19(10-8-17)24-15(2)13-18(16(24)3)14-22-23-20(25)11-12-21/h7-10,13-14H,4-6,11H2,1-3H3,(H,23,25)/b22-14+

InChI Key

WDAYBKDUOVAGCN-HYARGMPZSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)CC#N)C

SMILES

CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CC#N)C

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CC#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.